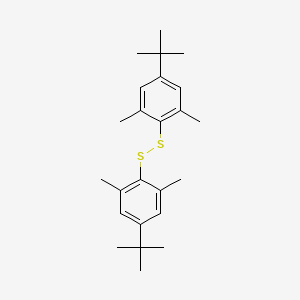

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide

Descripción general

Descripción

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is typically synthesized through the reaction of 4-tert-butyl-2,6-dimethylphenyl iodide with sulfur under appropriate conditions . Another method involves the reaction of aryl chlorosulfonic acid with sulfoxide chloride to form aryl sulfonyl chloride , which is then reduced to produce the symmetric diaryl disulfide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency . The process typically includes steps such as purification and crystallization to ensure the final product’s quality and purity .

Análisis De Reacciones Químicas

Types of Reactions: Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide undergoes various chemical reactions, including oxidation , reduction , and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution: Substitution reactions may occur in the presence of halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols .

Aplicaciones Científicas De Investigación

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide has a wide range of applications in scientific research and industry :

Mecanismo De Acción

The mechanism by which bis(4-tert-butyl-2,6-dimethylphenyl) disulfide exerts its effects involves its ability to scavenge free radicals and inhibit oxidative processes . The compound interacts with molecular targets such as reactive oxygen species and free radicals , neutralizing them and preventing oxidative damage . This antioxidant activity is crucial in various applications, including the stabilization of polymers and the protection of biological systems from oxidative stress .

Comparación Con Compuestos Similares

- Bis(2,6-di-tert-butylphenyl) disulfide

- Bis(2,4,6-triisopropylphenyl) disulfide

- 2,4-Di-tert-butylphenol

Uniqueness: Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is unique due to its specific substitution pattern on the phenyl rings, which enhances its antioxidant properties and solubility in organic solvents . Compared to similar compounds, it offers a balance of stability and reactivity , making it suitable for a wide range of applications .

Actividad Biológica

Bis(4-tert-butyl-2,6-dimethylphenyl) disulfide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential antioxidant properties and implications in redox biology. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is synthesized through the reaction of 4-tert-butyl-2,6-dimethylphenyl iodide with sulfur under specific conditions. This process can involve aryl chlorosulfonic acid and sulfoxide chloride to form aryl sulfonyl chloride, which is subsequently reduced to yield the disulfide compound. The resulting structure features two tert-butyl groups and two dimethyl groups attached to a phenyl ring, contributing to its chemical stability and reactivity.

The biological activity of this compound primarily stems from its ability to scavenge free radicals and inhibit oxidative processes. The compound's sulfur atoms can undergo redox reactions, cycling between different oxidation states. This property allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage associated with various diseases.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can reduce oxidative stress in biological systems by scavenging free radicals. This activity is crucial in preventing cellular damage linked to aging and chronic diseases.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by modulating redox-sensitive signaling pathways. For instance, in vitro studies suggest that the compound enhances the intracellular concentration of ROS, leading to mitochondrial dysfunction and subsequent cancer cell death .

Case Studies

-

Study on Antioxidant Activity :

A study investigated the antioxidant effects of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results demonstrated a strong capacity for free radical neutralization compared to standard antioxidants like ascorbic acid. -

Anticancer Activity :

In a cellular model involving MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to increased ROS levels triggering apoptosis pathways .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antioxidant Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective ROS scavenger |

| Bis(4-tert-butyl-2,6-dimethylphenyl) diselenide | Moderate | High | Higher reactivity due to selenium |

| Other diaryl disulfides | Variable | Low | Less effective than sulfur analogs |

Propiedades

IUPAC Name |

5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34S2/c1-15-11-19(23(5,6)7)12-16(2)21(15)25-26-22-17(3)13-20(14-18(22)4)24(8,9)10/h11-14H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNGAMRVCCZXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1SSC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.